molecular formula C42H56N8O6 B608417 Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl) CAS No. 127819-97-0

Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

Cat. No.: B608417
CAS No.: 127819-97-0
M. Wt: 768.9 g/mol
InChI Key: OCVKQRQVXSMCCJ-HWFQYKCLSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for L-366,948 are not widely available in the public domain.
    • Industrial production methods are proprietary information held by the originating organization (MSD).
  • Chemical Reactions Analysis

    • L-366,948 likely undergoes various chemical reactions, but detailed information is scarce.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • Major products resulting from these reactions are not publicly documented.
  • Scientific Research Applications

    • L-366,948’s applications extend beyond obstetrics:

        Chemistry: It serves as a valuable tool compound for studying oxytocin receptor function.

        Biology: Researchers use it to explore the role of oxytocin signaling pathways.

        Medicine: Although not approved for clinical use, L-366,948’s potential therapeutic applications warrant further investigation.

  • Mechanism of Action

    • L-366,948’s mechanism involves antagonizing the oxytocin receptor (OXTR).
    • OXTR is a G protein-coupled receptor (GPCR) involved in various physiological processes, including uterine contractions during labor.
    • By blocking OXTR, L-366,948 affects downstream signaling pathways and cellular responses.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are limited due to the lack of publicly available data.
    • Identifying other OXTR antagonists or related molecules would require access to proprietary databases or research publications.

    Properties

    CAS No.

    127819-97-0

    Molecular Formula

    C42H56N8O6

    Molecular Weight

    768.9 g/mol

    IUPAC Name

    (2S)-2-amino-N-[(2S,3S)-1-[(2S)-1-[(2R)-2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide

    InChI

    InChI=1S/C42H56N8O6/c1-3-28(2)35(46-37(53)33(43)24-29-15-16-30-13-6-7-14-31(30)23-29)36(52)41(27-51)17-12-22-50(41)38(54)34(44)25-32-26-45-42(47-32,39(55)48-18-8-4-9-19-48)40(56)49-20-10-5-11-21-49/h6-7,13-16,23,26-28,33-35H,3-5,8-12,17-22,24-25,43-44H2,1-2H3,(H,46,53)/t28-,33-,34+,35-,41-/m0/s1

    InChI Key

    OCVKQRQVXSMCCJ-HWFQYKCLSA-N

    SMILES

    CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC6=CC=CC=C6C=C5)CC7=CN=CN7

    Isomeric SMILES

    CC[C@H](C)[C@@H](C(=O)[C@]1(CCCN1C(=O)[C@@H](CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N

    Canonical SMILES

    CCC(C)C(C(=O)C1(CCCN1C(=O)C(CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >2 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    L 366948;  L-366948;  L366948;  L 366,948;  L-366,948;  L366,948; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
    Reactant of Route 2
    Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
    Reactant of Route 3
    Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
    Reactant of Route 4
    Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
    Reactant of Route 5
    Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
    Reactant of Route 6
    Cyclo(prolyl-naphthylalanyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

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